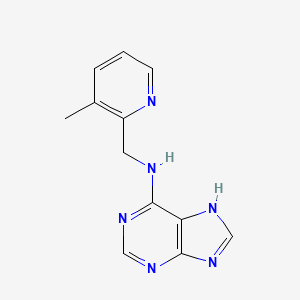

n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

Description

Properties

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-8-3-2-4-13-9(8)5-14-11-10-12(16-6-15-10)18-7-17-11/h2-4,6-7H,5H2,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMVAWDROSYMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 6-Chloropurine

In a representative procedure, 6-chloropurine riboside undergoes alkylation with 3-methylpyridin-2-amine in ethanol under reflux. This method leverages the nucleophilic displacement of the chlorine atom by the amine group, yielding N-((3-methylpyridin-2-yl)methyl)-9H-purin-6-amine with a 75% efficiency. The reaction mechanism involves the generation of a purine intermediate, which reacts with the pyridylmethylamine nucleophile to form the desired product.

Key Conditions :

This method is favored for its simplicity and high yield, though purification often requires chromatographic separation to remove unreacted starting materials.

Coupling Reactions Using Activating Agents

Carbodiimide-mediated coupling reactions provide an alternative pathway, particularly for introducing the pyridylmethyl group via amide bond formation.

EDC/HOBt-Mediated Coupling

A study utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) demonstrated the coupling of (3-methylpyridin-2-yl)methanamine to a purine-6-carboxylic acid derivative. The reaction proceeds in acetonitrile at room temperature, achieving a 58% yield after 48 hours.

Optimization Notes :

Iodine/TBHP-Catalyzed Oxidative Coupling

An oxidative coupling strategy employs iodine and tert-butyl hydroperoxide (TBHP) in acetonitrile under reflux. This method facilitates the direct coupling of 3-methylpyridin-2-amine to nitroolefins, forming intermediates that subsequently react with purine derivatives. Reported yields reach 77% under optimized conditions.

Mechanistic Insight :

Iodine acts as a Lewis acid, activating the nitroolefin for nucleophilic attack by the pyridylamine. TBHP serves as an oxidant, promoting the formation of reactive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol involving 1,4-dioxane at 140°C for 75 minutes achieved the cyclization of 3-methylpyridin-2-amine with a brominated piperidine intermediate, yielding a purine-pyridine hybrid structure.

Advantages :

-

Time Efficiency : 1.25 hours vs. traditional 12–24 hours.

Comparative Analysis of Methods

The table below summarizes key preparation methods, highlighting conditions, yields, and scalability:

Purification and Characterization

Post-synthesis purification typically involves flash chromatography using gradients of methanol in dichloromethane (3–8%). Final products are characterized via NMR, NMR, and mass spectrometry, with key spectral data corroborating structural integrity .

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that n-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine exhibits antiproliferative effects against various cancer cell lines. It acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated its effectiveness against HER2-positive breast cancer cells, showing significant growth inhibition in trastuzumab-sensitive and resistant cell lines .

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | CDK12/cyclinK | 16 | SK-Br3 |

| n-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amino | CDK12/cyclinK | 221 | HCC1954 |

Inhibition of Kinases

This compound has been studied for its ability to inhibit phosphoinositide 3-kinases (PI3K), which play a pivotal role in various signaling pathways associated with cancer progression and inflammatory diseases. Its derivatives have been shown to modulate PI3K activity, providing a therapeutic avenue for treating cancer and autoimmune disorders .

Enzyme Inhibition Studies

The compound is utilized as a building block in synthesizing more complex molecules aimed at enzyme inhibition. It has been investigated for its potential to inhibit various kinases involved in cellular signaling pathways, highlighting its importance in drug development.

Structure-Activity Relationship (SAR) Studies

The structure of this compound allows for modifications that can enhance its biological activity. SAR studies have revealed that specific substitutions at the 6 and 9 positions significantly impact the compound's potency against target enzymes .

Therapeutic Potential

This compound is being explored for its therapeutic potential in treating conditions such as:

- Cancer : Particularly effective against various forms of leukemia and solid tumors.

- Neurodegenerative Disorders : Investigated for its neuroprotective effects.

The compound's ability to interact with multiple molecular targets makes it a candidate for developing multi-target therapies .

Industrial Applications

In addition to its medicinal uses, this purine derivative is being explored for applications in material science, where it can be utilized to develop new materials with specific properties due to its unique chemical structure.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer activity of this compound demonstrated that it effectively inhibited the proliferation of cancer cells through CDK inhibition, leading to cell cycle arrest and apoptosis.

Case Study 2: PI3K Inhibition

Another investigation highlighted the compound's role as a PI3K inhibitor, showing promise in reducing tumor growth in preclinical models of cancer, particularly those resistant to conventional therapies.

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinases can result in the inhibition of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Purine Core

A key structural determinant of biological activity in purine derivatives is the substitution pattern at the N9, C2, and C6 positions. Below is a comparative analysis of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine with related analogs:

Key Observations :

- N9 Substituent : Bulky aromatic groups (e.g., bipyridinylmethyl in ) enhance target affinity by occupying hydrophobic pockets, while smaller alkyl groups (e.g., ethyl in ) improve metabolic stability.

- C2 Position : Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity, aiding covalent interactions with catalytic residues in enzymes like kinases or proteases .

- C6 Position: Amino groups (NH₂) facilitate hydrogen bonding with ATP-binding sites in kinases, whereas aryl/heteroaryl substitutions (e.g., chlorophenylamino in ) enhance π-stacking interactions .

Structural and Pharmacokinetic Considerations

- Metabolic Stability : Tert-butyl groups (e.g., in ) reduce oxidative metabolism, whereas allyl or propargyl substituents (e.g., ) may confer susceptibility to cytochrome P450-mediated degradation.

Biological Activity

The compound n-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a purine derivative with potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a purine scaffold with a methylpyridine substituent, which may influence its interaction with biological targets. The presence of the pyridine ring is significant for enhancing solubility and bioavailability.

This compound has been studied primarily for its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

- CDK Inhibition :

- Antitumor Activity :

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound and its analogs against specific cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Leukemia | K562 | 2.27 | CDK inhibition |

| Colorectal Carcinoma | HCT116 | 44.5 - 135.5 | Tubulin polymerization inhibition |

| Triple-Negative Breast Cancer | MDA-MB-231 | 19 | CDK2 inhibition |

These results suggest that the compound has a broad spectrum of activity against various cancer types, making it a candidate for further development as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the purine scaffold significantly affect biological activity:

- Substituent Effects :

-

Pyridine Influence :

- The presence of the methylpyridine moiety appears to stabilize the compound's interaction with target proteins, potentially increasing selectivity and reducing off-target effects.

Case Study 1: In Vitro Anticancer Activity

A study synthesized various purine derivatives, including this compound, and tested them against multiple cancer cell lines. The results showed significant dose-dependent inhibition of cell proliferation and induction of apoptosis in leukemia cells.

Case Study 2: In Vivo Efficacy

In xenograft models using HCT116 colorectal carcinoma cells, treatment with related purine derivatives resulted in reduced tumor growth without significant toxicity to major organs, suggesting a favorable therapeutic index .

Q & A

Q. How does the 3-methylpyridin-2-ylmethyl group influence the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.